molecular formula C14H21NO2 B250265 4-tert-butyl-N-(3-hydroxypropyl)benzamide

4-tert-butyl-N-(3-hydroxypropyl)benzamide

Cat. No.: B250265
M. Wt: 235.32 g/mol
InChI Key: WJRFDIXCWYYYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3-hydroxypropyl)benzamide, also known as THPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-hydroxypropyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, this compound has been shown to modulate the activity of various ion channels, including TRPV1, which is involved in pain sensation. This compound has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-(3-hydroxypropyl)benzamide is its high purity, which makes it a reliable and consistent reagent for lab experiments. However, one limitation of this compound is its relatively high cost compared to other reagents.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-(3-hydroxypropyl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of interest is the synthesis of new materials and polymers based on this compound for various applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(3-hydroxypropyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with 3-hydroxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain this compound in high purity.

Scientific Research Applications

4-tert-butyl-N-(3-hydroxypropyl)benzamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biochemistry. In drug discovery, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, this compound has been used as a ligand for the study of protein-ligand interactions.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-tert-butyl-N-(3-hydroxypropyl)benzamide

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(17)15-9-4-10-16/h5-8,16H,4,9-10H2,1-3H3,(H,15,17)

InChI Key

WJRFDIXCWYYYDI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCO

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCO

Origin of Product

United States

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